Cysteaminium

描述

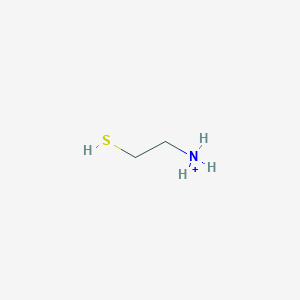

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-sulfanylethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULAYFCSOUIOV-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cysteaminium and Its Derivatives

Strategies for Direct Cysteaminium Synthesis

The industrial production of this compound hydrochloride often employs the ethanolamine-sulfuric acid-thiazoline method due to its cost-effectiveness and mild operating conditions. asianpubs.org This process involves a multi-step synthesis:

Formation of 2-Aminoethyl Sulfate (B86663) : Ethanolamine reacts with sulfuric acid to produce 2-aminoethyl sulfate. asianpubs.org

Cyclization to 2-Mercaptothiazoline (B133348) (2-MT) : The resulting 2-aminoethyl sulfate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline. asianpubs.orgchemicalbook.com

Hydrolysis to this compound Hydrochloride : The final product, this compound hydrochloride (CSH), is obtained by hydrolyzing 2-mercaptothiazoline in an acidic or alkaline solution. asianpubs.orgchemicalbook.com

While acidolysis of 2-MT typically yields more product than alkaline hydrolysis, the yield at atmospheric pressure is only about 70%. asianpubs.org Research has shown that conducting the acidolysis under high pressure (e.g., 0.3 MPa) can significantly increase the reaction rate and boost the yield of this compound hydrochloride to as high as 95.6%. asianpubs.org The purity of the final product from this high-pressure method has been reported to be as high as 98.9%. asianpubs.org

Another synthetic route involves the nucleophilic substitution of this compound chloride with 1-chloro-2-nitrobenzene (B146284) to prepare an unsymmetric thioether diamine, which can then be used to synthesize more complex Schiff base ligands. inorgchemres.org

Functionalization Approaches Utilizing this compound

The unique structure of this compound, featuring both a thiol (-SH) and an ammonium (B1175870) (-NH3+) group, makes it an excellent linker molecule for various functionalization strategies, particularly in nanomaterials and analytical chemistry.

This compound plays a pivotal role in modifying the surfaces of nanomaterials, enhancing their properties and enabling new applications in fields like biosensing and environmental remediation. researchgate.netcuny.edunih.govmdpi.com

A novel and efficient method for decorating multi-walled carbon nanotubes (MWCNTs) with gold nanoparticles (AuNPs) utilizes this compound chloride as a functionalization agent. researchgate.netnih.govfbk.eu This approach avoids the use of harsh or toxic chemicals like thionyl chloride (SOCl2) that are common in other methods. researchgate.netnih.govresearchgate.net The process is typically carried out in three main steps. researchgate.netnih.gov

A zwitterionic acid-base reaction is key to this process, where the negatively charged carboxyl groups on the oxidized MWCNTs bind with the positive ammonium groups of the this compound chloride through electrostatic attraction. researchgate.net This creates a thiol-terminated surface on the nanotubes, which can then readily bind to gold nanoparticles. researchgate.net The successful completion of each step is verified using techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS). researchgate.netnih.gov

| Step | Description | Purpose | Key Reagents/Conditions | Source |

|---|---|---|---|---|

| 1. Oxidation | The surface of pristine MWCNTs is treated with a strong acid mixture. | To introduce carboxylic acid (-COOH) functional groups on the nanotube surface. | H₂SO₄/HNO₃ mixture (3:1 ratio). researchgate.net | researchgate.netnih.gov |

| 2. Thiolation | The oxidized MWCNTs are reacted with an aqueous solution of this compound chloride. | To graft thiol (-SH) groups onto the nanotube surface via a zwitterionic acid-base reaction between -COOH and -NH₃⁺ groups. researchgate.net | This compound chloride in distilled water, heated at 90°C for 30 hours. researchgate.net | researchgate.netnih.gov |

| 3. Decoration | The thiolated MWCNTs are mixed with a gold nanoparticle solution. | To chemically link AuNPs to the nanotubes via strong S-Au covalent bonds. | HAuCl₄ solution reduced by sodium citrate. researchgate.net | researchgate.netnih.govresearchgate.net |

This compound chloride is utilized in the synthesis of thiol-functionalized chitosan (B1678972) nanoparticles, which are effective adsorbents for heavy metals like mercury (Hg(II)) from aqueous solutions. merckmillipore.commdpi.com The functionalization process enhances the natural chelating properties of chitosan by introducing thiol groups, which have a high affinity for soft metals like mercury. researchgate.net

The synthesis involves modifying chitosan with this compound chloride, often using epichlorohydrin (B41342) as a cross-linking or activating agent. mdpi.comresearchgate.net This process grafts the thiol-containing cysteamine (B1669678) moiety onto the chitosan polymer backbone. researchgate.net The resulting thiol-functionalized chitosan can then be used to form magnetic nanoparticles (by incorporating Fe3O4) through methods like ionic gelation, sometimes employing microfluidic devices to produce nanoparticles with uniform shape and small diameters (e.g., 18 ± 3 nm). researchgate.net

The presence of thiol groups on the nanoparticle surface is confirmed by a characteristic peak in the FT-IR spectrum (around 2579 cm⁻¹). researchgate.net These functionalized nanoparticles exhibit high adsorption capacities for heavy metals, with studies reporting a maximum adsorption capacity for Hg(II) as high as 1192 mg/g. researchgate.net The effectiveness of the adsorption is influenced by factors such as pH, adsorbent dose, and the initial concentration of the metal ions. researchgate.netnih.gov

To overcome challenges in the analytical detection of small, polar molecules like this compound, derivatization techniques are employed.

For the analysis of this compound and its dimer, cystamine (B1669676), in various matrices like cosmetics, ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is a simple and effective method. d-nb.infonih.gov This technique addresses the poor retention of highly polar, cationic analytes like this compound on standard C18 reversed-phase columns. d-nb.infotechnologynetworks.com

The method involves adding an ion-pairing agent to the mobile phase. technologynetworks.comitwreagents.comthermofisher.com For the cationic this compound, an anionic agent such as sodium 1-heptanesulfonate is used. d-nb.infonih.gov This agent forms an electrically neutral ion-pair with the positively charged this compound. d-nb.infonih.gov The formation of this neutral, more hydrophobic complex significantly increases its interaction with the non-polar stationary phase of the HPLC column, leading to improved retention and separation from other components in the sample. d-nb.infoitwreagents.com

This analytical approach allows for the simultaneous and specific determination of cysteamine and cystamine, with UV detection typically monitored at 215 nm. d-nb.infonih.gov The method has been validated for specificity, linearity, and accuracy, proving useful for quality control. d-nb.infonih.gov

Derivatization Techniques for this compound Analysis

Analytical Derivatization for Spectroscopic and Chromatographic Applications

The quantitative analysis of this compound in various matrices, particularly biological samples, often presents challenges due to its high polarity and weak chromophore, leading to poor retention in reversed-phase chromatography and low sensitivity with UV-Vis detection. nih.gov To overcome these limitations, analytical derivatization is a widely employed strategy. This process involves chemically modifying the this compound molecule, typically at its reactive thiol or amino group, to introduce a moiety that enhances its detectability by spectroscopic or chromatographic methods. spectroscopyonline.com The primary goals of derivatizing this compound are to improve volatility for gas chromatography (GC), enhance ionization efficiency for mass spectrometry (MS), or attach a fluorophore or chromophore for sensitive detection in high-performance liquid chromatography (HPLC). ddtjournal.com

A common approach involves targeting the thiol group of this compound. One such method utilizes N-(1-pyrenyl) maleimide (B117702) (NPM) as a derivatizing agent for analyzing cysteamine in biological fluids like plasma and tissue homogenates. researchgate.net The maleimide group of NPM reacts with the thiol group of this compound to form a stable, highly fluorescent adduct. researchgate.net This derivative can be readily separated using reversed-phase HPLC and quantified with high sensitivity using a fluorescence detector, with typical excitation and emission wavelengths of 330 nm and 376 nm, respectively. researchgate.net This pre-column derivatization allows for the detection of this compound at nanomolar concentrations. researchgate.net

Post-column derivatization techniques have also been developed. For instance, cystamine, the disulfide dimer of this compound, can be quantified after separation on a cation exchange column. nih.gov The method involves the post-column reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a reducing agent like 2-mercaptoethanol. nih.gov This reaction forms a fluorescent isoindole derivative that is easily detected. Since cysteamine in biological samples can be quantitatively converted to cystamine during sample preparation, this method is effective for determining the total cysteamine and cystamine content. nih.gov

For mass spectrometry applications, derivatization aims to improve ionization efficiency and achieve better fragmentation patterns. spectroscopyonline.com While specific examples for this compound are part of broader research, general strategies include introducing a permanently charged group to the molecule. nih.gov This "charge-tagging" approach significantly enhances the signal in electrospray ionization mass spectrometry (ESI-MS), allowing for much lower detection limits. nih.gov

| Derivatizing Reagent | Target Functional Group | Analytical Technique | Advantage | Reference |

|---|---|---|---|---|

| N-(1-pyrenyl) maleimide (NPM) | Thiol (-SH) | HPLC with Fluorescence Detection | Forms a highly fluorescent adduct for sensitive pre-column quantification. | researchgate.net |

| o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Amino (-NH₂) (after reduction of disulfide) | HPLC with Fluorescence Detection | Used for post-column derivatization to quantify cystamine/cysteamine. | nih.gov |

Crystallization and Polymorph Preparation of this compound Salts

This compound, the protonated form of cysteamine, readily forms crystalline salts with various anions. These salts are crucial for understanding molecular interactions and for applications in materials science and crystal engineering. researchgate.net The ability of a compound to exist in different crystal structures is known as polymorphism, and this compound salts have been shown to exhibit this property. researchgate.netgoogle.com

A prominent example is this compound chloride (cysteamine hydrochloride), which exists in at least two polymorphic forms: triclinic and monoclinic. researchgate.netresearchgate.net The triclinic polymorph can be prepared by the recrystallization of commercial cysteamine hydrochloride from hot alcohols such as n-butanol or 2-propanol. researchgate.net In contrast, a monoclinic polymorph was identified from a commercially supplied sample without further recrystallization. researchgate.net The two polymorphs differ in their crystal packing. The triclinic form has two independent this compound cations in the asymmetric unit, while the monoclinic form has only one. researchgate.net Despite this, the fundamental hydrogen-bonding arrangement, where this compound cations are linked to chloride anions via N–H···Cl and S–H···Cl bonds to form two-dimensional slab-like networks, is similar in both structures. researchgate.netresearchgate.net

Crystallization of this compound with other counter-ions has also been explored. The reaction of cysteamine with L-(+)-tartaric acid yields this compound hydrogen tartrate monohydrate, which crystallizes in the orthorhombic space group P212121. researchgate.net In its crystal structure, the this compound cations and tartrate anions are linked through an extensive three-dimensional hydrogen-bonding network. researchgate.net

More advanced crystalline materials incorporating the this compound cation have been developed, particularly in the field of hybrid organic-inorganic perovskites (HOIPs). researchgate.netresearchgate.net In these syntheses, cysteamine is reacted with an acid, such as hydroiodic acid (HI), to form the cysteammonium iodide salt in situ. researchgate.netresearchgate.net This salt then serves as the organic component that directs the structure of the resulting perovskite. For example, the reaction with lead iodide (PbI₂) can yield a 2D perovskitoid with the formula (HSC₂H₄NH₃)₇Pb₄I₁₅. researchgate.net This material undergoes a remarkable molecular diffusion-controlled crystal-to-crystal transformation into a Ruddlesden-Popper phase perovskite, (HSC₂H₄NH₃)₂PbI₄. researchgate.net The pH of the reaction medium is a critical factor, determining whether the cysteamine acts as a cysteammonium cation in acidic conditions or as a coordinating thiolate in basic conditions. researchgate.net

Practical methods for producing high-purity this compound chloride crystals involve carefully controlled crystallization from aqueous hydrochloric acid. google.com By precisely managing the concentration of this compound chloride and hydrogen chloride in the solution to achieve a supersaturated state and then cooling to between 0 and 25 °C, it is possible to obtain the product in high purity in a single step. google.com The use of seed crystals can also be employed to induce crystallization. google.com

| This compound Salt | Crystal System / Space Group | Crystallization Method / Solvents | Reference |

|---|---|---|---|

| This compound Chloride (Polymorph I) | Triclinic | Recrystallization from hot alcohols (n-butanol, 2-propanol). | researchgate.net |

| This compound Chloride (Polymorph II) | Monoclinic / P2₁/c | Obtained from commercial source without further recrystallization. Also by controlled crystallization from HCl. | researchgate.netresearchgate.netgoogle.com |

| This compound Hydrogen Tartrate Monohydrate | Orthorhombic / P2₁2₁2₁ | Reaction of cysteamine with L-(+)-tartaric acid. | researchgate.net |

| (HSC₂H₄NH₃)₇Pb₄I₁₅ (Perovskitoid) | Monoclinic / P2₁/n | Reaction of cysteamine, HI, and PbI₂ in solution. | researchgate.net |

| (HSC₂H₄NH₃)₂PbI₄ (Perovskite) | Orthorhombic / Pnma | Crystal-to-crystal transformation from the perovskitoid phase in the mother solution. | researchgate.net |

Physicochemical and Structural Characterization of Cysteaminium Compounds

Spectroscopic Analysis of Cysteaminium-Functionalized Materials

Spectroscopic techniques are pivotal in confirming the successful functionalization of materials with this compound and in understanding the resulting chemical and electronic changes.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the molecular structure and bonding within this compound-functionalized materials. americanpharmaceuticalreview.com These techniques provide a molecular fingerprint by detecting the vibrations of covalent bonds. americanpharmaceuticalreview.com

FT-IR Spectroscopy is particularly sensitive to hetero-nuclear molecular bonds, making it adept at identifying functional groups. sapub.org In the context of this compound, FT-IR is used to track changes in characteristic peaks upon functionalization. For instance, in the functionalization of multiwalled carbon nanotubes (MWCNTs) with this compound chloride, the appearance of a new peak corresponding to the N-H symmetrical amine vibration confirms the grafting of this compound. researchgate.net Additionally, an increase in the intensity of bands related to COO- groups and NH groups indicates their interaction. researchgate.net The disappearance of the S-H bond's signature peak around 2340-2360 cm⁻¹ in a crosslinked hydrogel indicates that no free cysteamine (B1669678) is present, suggesting successful bonding. researchgate.net

Raman Spectroscopy complements FT-IR by being highly sensitive to homo-nuclear molecular bonds, such as C-C bonds in alkanes, alkenes, and alkynes. sapub.org It is particularly useful for studying the ionization of the sulfhydryl (SH) and amino (NH2) groups in cysteamine. nih.gov The Raman S-H band, found in the 2500-2600 cm⁻¹ interval, is a sensitive indicator of the local environment of the sulfhydryl group and its hydrogen-bonding interactions. nih.gov In the analysis of this compound-functionalized MWCNTs, Raman spectroscopy can be used to monitor the structural integrity of the nanotubes through the D and G bands, where an increase in the ID/IG ratio can signify increased structural defects after functionalization. researchgate.net

A comparative study of different cysteamine ionization forms using Raman spectroscopy and theoretical calculations revealed that gauche rotamers around the C-C bond are the most stable conformers in solution. nih.gov This analysis also allows for the spectroscopic differentiation of methylene (B1212753) groups adjacent to the sulfur and nitrogen atoms. nih.gov

Key Vibrational Bands for this compound Functionalization:

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Significance |

| FT-IR | ~3400 | O-H stretch | Indicates presence of hydroxyl groups, often from the substrate or solvent. |

| FT-IR | 2340-2360 | S-H stretch | Disappearance indicates thiol group involvement in bonding. researchgate.net |

| FT-IR | ~1700-1730 | C=O stretch | Characteristic of carbonyl groups, often from oxidized substrates. researchgate.net |

| FT-IR | ~1600 | N-H bend | Appearance or shift confirms amine group presence from this compound. researchgate.net |

| FT-IR | 1360-1370 | CH₂ bend / O-H bend | Overlapped peaks indicative of the hydrocarbon backbone. researchgate.net |

| FT-IR | 1081-1100 | C-O stretch | Can be present in both the substrate and functionalizing agent. researchgate.net |

| FT-IR | 742-748 | C-S stretch | Indicates the presence of the thioether group. inorgchemres.org |

| Raman | 2500-2600 | S-H stretch | Sensitive to the local environment and hydrogen bonding of the thiol group. nih.gov |

| Raman | ~1580-1600 | C=C stretch (G-band) | Represents the crystalline structure of graphitic materials like CNTs. researchgate.net |

| Raman | ~1350 | C-C stretch (D-band) | Indicates structural defects in graphitic materials. researchgate.net |

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com It is widely used to study the optical properties of materials and to monitor the progress of chemical reactions. mt.comnumberanalytics.com

In the study of this compound-functionalized materials, UV-Vis spectroscopy can confirm the successful decoration of substrates with nanoparticles. For example, when gold nanoparticles (AuNPs) are attached to this compound-functionalized MWCNTs, a characteristic surface plasmon resonance (SPR) peak for AuNPs appears in the UV-Vis spectrum, typically around 525 nm. researchgate.netresearchgate.net A broadening or shift in this peak can indicate the interaction between the nanoparticles and the functionalized surface. researchgate.net

UV-Vis spectroscopy is also valuable for monitoring the reaction kinetics of functionalization processes. researchgate.net By tracking the changes in absorbance at specific wavelengths over time, researchers can gain insights into the rate and extent of the reaction. This technique can be used for both qualitative analysis to determine the presence of substances and quantitative analysis to determine their amounts. mt.com

Applications of UV-Vis Spectroscopy in this compound Research:

| Application | Description | Example |

| Confirmation of Nanoparticle Decoration | Detection of the characteristic Surface Plasmon Resonance (SPR) band of metallic nanoparticles. | Observing a peak at ~525 nm for gold nanoparticles decorated on this compound-functionalized carbon nanotubes. researchgate.netresearchgate.net |

| Reaction Monitoring | Tracking the change in absorbance over time to follow the progress of a functionalization reaction. | Monitoring the increase in the SPR peak intensity to determine the rate of gold nanoparticle attachment. |

| Analysis of Optical Properties | Characterizing the absorption and transmission properties of thin films and composite materials. numberanalytics.com | Measuring the optical band gap of this compound-functionalized semiconductor materials. researchgate.net |

| Purity Assessment | Verifying the purity of a sample by comparing its spectrum to a reference. ictp.it | Ensuring the starting this compound chloride is free from impurities that might interfere with the reaction. |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical state of the elements on a material's surface. wikipedia.orgthermofisher.com XPS works by irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. wikipedia.orgcea.fr This technique is crucial for confirming the covalent attachment of this compound and for determining the nature of the chemical bonds formed. fbk.eunih.gov

When functionalizing materials like MWCNTs with this compound, XPS can detect the presence of nitrogen and sulfur on the surface, which are characteristic elements of this compound. researchgate.netresearchgate.net High-resolution XPS spectra of the N1s and S2p regions can provide detailed information about the chemical environment of these atoms. For instance, the N1s spectrum can be deconvoluted to show peaks corresponding to different nitrogen species, such as -C-NH2 and -NH3+, confirming the presence of the amine group in its protonated and unprotonated forms. researchgate.net

Similarly, the deconvolution of the O1s spectrum can reveal changes in the surface oxygen functional groups of a substrate upon reaction with this compound. researchgate.net For example, a decrease in the C-OH peak and changes in the (O=C)-O- peak can indicate an electrostatic interaction between the negatively charged carboxyl groups on an oxidized surface and the positively charged amine groups of this compound. researchgate.net

Typical XPS Data for this compound Functionalization:

| Element | Core Level | Binding Energy (eV) | Interpretation |

| Nitrogen | N1s | ~400.3 | Corresponds to -C-NH2 groups. researchgate.net |

| Nitrogen | N1s | ~402.0 | Attributed to protonated amine groups (-NH3+). researchgate.net |

| Oxygen | O1s | ~532.0 | Associated with the oxygen double bond in carboxylic acid groups ((O=C)-O-). researchgate.net |

| Oxygen | O1s | ~533.4 | Corresponds to the hydroxyl group of carboxylic acid (C-OH). researchgate.net |

| Sulfur | S2p | ~164.0 | Indicative of thiol (S-H) or thiolate (S-) groups. |

| Carbon | C1s | ~284.8 | Reference peak for adventitious carbon. |

| Carbon | C1s | ~286.5 | Often assigned to C-N or C-O bonds. |

| Carbon | C1s | ~288.5 | Typically corresponds to C=O or O-C=O groups. |

Electronic Spectroscopy (UV-Vis) for Optical Properties and Reaction Monitoring

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the surface morphology and nanoscale structure of this compound-functionalized materials, providing direct evidence of structural changes and the distribution of attached species.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. improvedpharma.comnanoscience.com The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. improvedpharma.com SEM is widely used to observe changes in the surface morphology of materials after functionalization with this compound. researchgate.netnih.gov

For example, SEM images can show the difference between pristine, oxidized, and functionalized MWCNTs. researchgate.net The pristine tubes may appear smooth, while after oxidation and functionalization, the surface can appear rougher, and the presence of attached nanoparticles can be clearly visualized. researchgate.netmdpi.com SEM provides high-resolution, three-dimensional images that are crucial for evaluating the uniformity of the functionalization and the dispersion of any attached nanoparticles. improvedpharma.com

Transmission Electron Microscopy (TEM) is a powerful microscopy technique where a beam of electrons is transmitted through a very thin specimen. nottingham.ac.uk An image is formed from the interaction of the electrons with the sample as the beam passes through it. nottingham.ac.uk TEM offers much higher spatial resolution than SEM, down to the atomic scale, making it ideal for characterizing the nanoscale structure and particle size of this compound-functionalized materials. nottingham.ac.ukresearchgate.net

TEM is particularly useful for visualizing nanoparticles that have been attached to a substrate via a this compound linker. mdpi.com It allows for the direct measurement of the size and size distribution of these nanoparticles. nih.gov For instance, in the case of gold nanoparticles decorating MWCNTs, TEM can reveal their spherical shape and provide an average particle size. researchgate.netacs.org Furthermore, TEM can be used to assess the internal structure of materials and to observe any changes that occur as a result of the functionalization process. osti.gov

Comparison of SEM and TEM for this compound Compound Analysis:

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans a focused electron beam over the surface to create an image from scattered electrons. improvedpharma.comnanoscience.com | Passes a broad electron beam through a thin sample to form a magnified image. nottingham.ac.uk |

| Information Obtained | Surface topography, morphology, composition. improvedpharma.comnanoscience.com | Internal structure, crystallography, particle size and shape. nottingham.ac.uk |

| Resolution | Typically in the nanometer range. nanoscience.com | Can reach sub-Angstrom levels. nottingham.ac.uk |

| Sample Preparation | Relatively simple, samples are often coated with a conductive layer. improvedpharma.com | Requires very thin samples (typically <100 nm). |

| Application to this compound | Visualizing surface roughness changes, distribution of functionalization, and presence of larger agglomerates. researchgate.netnih.gov | Determining the size and distribution of nanoparticles, observing the interface between the substrate and nanoparticles, and analyzing nanoscale structural details. nottingham.ac.uknih.gov |

Scanning Electron Microscopy (SEM) for Surface Morphology

X-ray Crystallography of this compound Polymorphs and Salts

X-ray crystallography is a fundamental technique for the detailed characterization of crystalline materials. fzu.czuol.de It allows for the precise determination of molecular structures, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice, known as the crystal packing. uol.deunl.pt This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the stability and physical properties of the solid state. fzu.cz

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for elucidating the absolute three-dimensional structure of a molecule. unl.ptuni-ulm.de By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom within the unit cell, the smallest repeating unit of a crystal. fzu.czuol.de

A study of this compound chloride revealed a monoclinic polymorph. researchgate.net In this crystal structure, the this compound cations are linked to the chloride anions through a network of hydrogen bonds, including one S-H···Cl and three N-H···Cl interactions, forming two-dimensional slab-like networks. researchgate.net The conformation of the this compound cation, described by the S—C—C—N torsion angle, was found to be 61.49 (16)°. researchgate.net This is similar to the conformation observed in a previously reported triclinic polymorph. researchgate.net

The reaction of cysteamine with L-(+)-tartaric acid has been shown to produce crystalline salts. researchgate.net In one such salt, this compound tartrate(1−) monohydrate, a proton is transferred from a carboxylic acid group of the tartaric acid to the amino group of cysteamine, resulting in a this compound cation and a tartrate monoanion. researchgate.net The crystal structure is characterized by extensive three-dimensional hydrogen-bonding networks involving the protonated amino groups, the tartrate anions, and water molecules. researchgate.net All three salts reported in this study crystallize in the orthorhombic space group P212121. researchgate.net

Table 1: Selected Crystallographic Data for this compound Compounds

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

| This compound chloride (monoclinic) | Monoclinic | Not specified | S-H···Cl, N-H···Cl | researchgate.net |

| This compound tartrate(1−) monohydrate | Orthorhombic | P212121 | O-H···O, N-H···O | researchgate.net |

This table presents a summary of crystallographic data for selected this compound compounds based on single-crystal X-ray diffraction studies.

Powder X-ray Diffraction for Polymorph Identification and Stability

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to analyze polycrystalline materials. creative-biostructure.comusp.org It is particularly valuable for identifying different crystalline forms (polymorphs) of a substance, as each polymorph has a unique crystal structure and, therefore, a distinct diffraction pattern. creative-biostructure.comncl.ac.uk PXRD is widely used in the pharmaceutical industry for quality control and to monitor the stability of drug substances, as polymorphic changes can affect a drug's physical properties and performance. americanpharmaceuticalreview.comnih.govdannalab.com

Research has identified at least two polymorphs of cysteamine hydrochloride: a triclinic form and a monoclinic form. researchgate.net PXRD is the primary technique used to distinguish between these forms. researchgate.netrigaku.com The diffraction patterns provide a "fingerprint" for each polymorph, allowing for their identification in a sample. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

The stability of different polymorphic forms can be assessed by exposing them to various conditions, such as temperature and humidity, and then analyzing the samples by PXRD to detect any phase transformations. rigaku.com For instance, slurry experiments, where a mixture of polymorphs is stirred in a solvent, can be used to determine the most thermodynamically stable form at a given temperature. americanpharmaceuticalreview.com The less stable, more soluble form will tend to convert to the more stable, less soluble form over time, a change that can be monitored by PXRD. americanpharmaceuticalreview.com

Simultaneous XRD-DSC (Differential Scanning Calorimetry) measurements can also be employed to investigate polymorphic transitions as a function of temperature, providing a comprehensive understanding of the thermal stability of different this compound polymorphs. rigaku.com

Computational Chemistry and Molecular Modeling of Cysteaminium

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. nih.govrsdjournal.org Calculations using DFT methods, such as B3LYP, in conjunction with basis sets like 6-311+G(d,p), have been employed to elucidate the properties of cysteaminium and its related species. malayajournal.orgrspublication.com

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy on the potential energy surface. qcware.comtaltech.eepennylane.ai For the this compound cation, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to its lowest energy conformation.

Experimental studies on cysteamine (B1669678) hydrochloride, the salt form of this compound, have identified different crystalline polymorphs, including monoclinic and triclinic forms. researchgate.net In the monoclinic polymorph, the cation's conformation, defined by the S—C—C—N torsion angle, is 61.49 (16)°. researchgate.net This experimental data provides a valuable benchmark for validating computational results.

Theoretical calculations performed with DFT methods are used to optimize the molecular structure. rspublication.com For cysteamine, the conjugate base of this compound, these calculations determine the equilibrium geometry, which can then be compared to experimental data to assess the accuracy of the computational method. rspublication.comresearchgate.net A molecule with N atoms has 3N-6 vibrational modes for a non-linear molecule; therefore, cysteamine (C2H7NS), with 11 atoms, has 27 normal modes of vibration. rspublication.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated vs. Experimental) (Note: Theoretical values are often calculated for the related cysteamine molecule in the gas phase, while experimental values are from the solid-state crystal structure of cysteamine hydrochloride. Direct comparison should be made with caution.)

| Parameter | Bond/Angle | Theoretical Value (DFT B3LYP) | Experimental Value (X-ray Crystallography) researchgate.net |

| Bond Length (Å) | S–C | Data not available in abstracts | 1.815 (2) |

| C–C | Data not available in abstracts | 1.509 (3) | |

| C–N | Data not available in abstracts | 1.481 (3) | |

| Bond Angle (°) | S–C–C | Data not available in abstracts | 113.19 (15) |

| C–C–N | Data not available in abstracts | 112.01 (18) | |

| Torsion Angle (°) | S–C–C–N | Data not available in abstracts | 61.49 (16) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. ossila.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For cysteamine, DFT calculations have been used to determine the energies of these frontier orbitals. malayajournal.orgrspublication.com The HOMO-LUMO energy gap for cysteamine was calculated using the B3LYP method. malayajournal.org These calculations provide insight into the electronic transitions and charge transfer that can occur within the molecule. malayajournal.org

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap of Cysteamine (Note: Values are typically calculated using DFT methods like B3LYP)

| Orbital | Energy (eV) |

| HOMO | Data not available in abstracts |

| LUMO | Data not available in abstracts |

| Energy Gap (ΔE) | Data not available in abstracts |

Vibrational frequency analysis, performed computationally, is used to predict the infrared (IR) and Raman spectra of a molecule. github.io This analysis not only confirms that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the assignment of specific vibrational modes to the absorption bands observed in experimental spectra. psicode.orgmdpi.com

Theoretical vibrational spectra for cysteamine have been calculated using DFT (B3LYP) and Hartree-Fock (HF) methods. malayajournal.org The computed frequencies generally show good agreement with experimental FT-IR and FT-Raman data. malayajournal.org For example, the C-C stretching vibrations are observed in the FT-Raman spectrum at 938 cm⁻¹ and 854 cm⁻¹, which is supported by DFT calculations. malayajournal.org Similarly, various N-H vibrational modes (rocking, wagging, twisting) are identified and align well with theoretically computed values. malayajournal.org

Table 3: Selected Calculated Vibrational Frequencies for Cysteamine and their Assignments malayajournal.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| C-C Stretch | Supported by DFT | 938 |

| C-C Stretch | Supported by DFT | 854 |

| N-H Vibrations | Excellent agreement | 1500 - 1200 (Region) |

| S-H Stretch | 2965 | Data not available in abstracts |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.orgwisc.edu This method provides detailed insights into charge distribution, hybridization, and donor-acceptor (delocalization) interactions within a molecule. uni-muenchen.denih.gov

NBO analysis on cysteamine reveals significant intramolecular interactions. rspublication.com The stability of the molecule arises from hyperconjugative interactions, which involve charge transfer from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de The magnitude of these interactions can be estimated using second-order perturbation theory. rspublication.com This analysis identifies the key orbital interactions responsible for stabilizing the molecular structure. rspublication.comuni-muenchen.de

Table 4: Second-Order Perturbation Analysis of Fock Matrix for Cysteamine rspublication.com (Illustrative data based on typical NBO analysis)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(C-S) | Data not available in abstracts |

| LP (S) | σ(C-N) | Data not available in abstracts |

| σ (C-H) | σ*(C-N) | Data not available in abstracts |

Vibrational Frequency Analysis

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. wolfram.comresearchgate.net Typically, red regions denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient), which are prone to nucleophilic attack. rspublication.comresearchgate.net

For cysteamine, the MESP map reveals the reactive sites. rspublication.com The regions of most negative potential (red) are generally located around the lone pairs of the nitrogen and sulfur atoms, identifying them as the primary nucleophilic centers. Conversely, the areas of positive potential (blue) are typically found around the hydrogen atoms, particularly those of the ammonium (B1175870) group in this compound, making them sites for electrophilic interaction. rspublication.com This mapping provides a clear, intuitive guide to the molecule's intermolecular interaction patterns. mdpi.com

Electron Density Distribution Analysis (Electron Localization Function, Localized Orbital Locator)

The analysis of electron density distribution provides a deeper understanding of chemical bonding. acs.org The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are two powerful tools for this purpose. rspublication.comaps.orgwikipedia.org

The ELF measures the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Its values range from 0 to 1, where values close to 1 indicate high electron localization, characteristic of covalent bonds or lone pairs, and a value of 0.5 corresponds to a uniform electron gas-like region. aps.orgtaylorandfrancis.com

The Localized Orbital Locator (LOL) is another tool for analyzing covalent bonding, revealing regions where the probability of finding an electron pair is high. rspublication.com In the analysis of cysteamine, both ELF and LOL show high values in the regions of the C-N and C-S bonds, confirming their covalent character. rspublication.com The core electron shells are characterized by circular domains with high localization (red), while the covalent bonds appear as irregular domains with slightly lower, yet significant, electron localization. rspublication.com These analyses provide a quantitative and visual confirmation of the molecule's bonding structure. rsc.org

Reactivity Descriptors (e.g., Condensed Fukui Functions, Bond Dissociation Energies)

In computational chemistry, reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for understanding and predicting the chemical behavior of molecules. For this compound, these descriptors help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Condensed Fukui Functions

The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org To make this concept more practical for chemists, the function is often condensed to individual atomic sites, yielding condensed Fukui functions. scm.comgithub.io These functions help predict the most likely sites for chemical reactions. wikipedia.org

There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (electron acceptance)

f- : for electrophilic attack (electron donation)

f⁰ : for radical attack

A computational study on beta-mercaptoethylamine (the conjugate base of this compound) using DFT calculations (B3LYP/6-311+G(d,p)) has determined the condensed Fukui functions for each atom in the molecule. rspublication.com These values pinpoint the atomic centers most susceptible to different types of chemical attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f⁰ (Radical Attack) |

|---|---|---|---|

| S1 | 0.435 | 0.543 | 0.489 |

| C2 | 0.087 | 0.011 | 0.049 |

| C3 | 0.198 | 0.003 | 0.101 |

| N4 | 0.106 | 0.379 | 0.243 |

The data indicates that the sulfur atom (S1) is the most probable site for both electrophilic attack (highest f-) and radical attack (highest f⁰). rspublication.com It also has the highest value for f+, making it the most likely site for nucleophilic attack as well. rspublication.com The nitrogen atom (N4) is the second most likely site for electrophilic attack. rspublication.com

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. wikipedia.org Calculating BDEs provides insight into the stability of chemical bonds and the likelihood of their cleavage during reactions. masterorganicchemistry.com

For this compound and its related forms, the BDEs for C-H, N-H, and S-H bonds are of particular interest. The same computational study on beta-mercaptoethylamine calculated the BDE for hydrogen abstraction from the thiol group (S-H bond). rspublication.com

| Bond | Calculated H-BDE (kcal/mol) |

|---|---|

| S-H | 84.19 |

This calculated value is comparable to the experimentally determined BDE for the S-H bond in similar small thiols, such as methanethiol (B179389) (CH₃S-H), which is approximately 87 kcal/mol. cengage.com The BDE is a critical parameter for understanding the role of this compound as a radical scavenger and radiation-protective agent, as the cleavage of the S-H bond is a key step in these processes. nih.govthegoodscentscompany.com

In Silico Prediction of this compound-Enzyme/Protein Interactions

In silico techniques, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a small molecule (ligand) and a biological macromolecule (enzyme or protein). nih.gov These methods model the binding of a ligand into the active site of a protein, calculating a score that estimates the binding affinity and predicting the binding mode. jscimedcentral.cominnovareacademics.in

While molecular docking and other in silico prediction methods are widely used in drug discovery and molecular biology, specific docking studies detailing the interaction of this compound with particular enzymes or proteins are not extensively documented in the reviewed scientific literature. The principles of these interactions, however, can be discussed. The goal of such a study would be to understand how this compound binds to a target protein, for example, by identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex. researchgate.net

Computational models can be used to predict which human enzymes might catalyze a given chemical compound based on similarities in physicochemical properties between the query molecule and known enzyme substrates. nih.gov Although specific studies on this compound are sparse, it has been included as a metabolite in broader in silico metabolic models, such as those for Drosophila melanogaster, indicating its relevance in biological systems. uni-duesseldorf.de

Furthermore, the reactivity descriptors discussed in the previous section (4.4) have direct implications for predicting biological interactions. The Fukui functions, for example, can be used to identify the atomic sites on this compound that are most likely to interact with active sites in enzymes or to participate in ligand docking. wikipedia.org The sulfur and nitrogen atoms, identified as highly reactive, would be expected to be primary points of interaction with protein residues.

Molecular and Biochemical Mechanisms Involving Cysteaminium

Role of Cysteaminium in Cellular Signaling Pathways

This compound influences cellular processes by interacting with key metabolic and transport pathways.

This compound has been identified as a modulator of nucleotide metabolism. In studies using genome-scale metabolic network modeling of RAW 264.7 macrophage cells, a suppressive role for de novo nucleotide synthesis was identified as an intracellular metabolic mechanism associated with cellular activation. medchemexpress.comnih.gov Further research has elucidated a potential mechanism for this effect. Cysteamine (B1669678) is known to inhibit the glycine (B1666218) cleavage system, a multi-enzyme complex that plays a role in glycine and serine catabolism. wikipedia.org A key function of this system is to provide one-carbon (methyl) groups that are essential for the biosynthesis of purines. wikipedia.org By inhibiting this system, this compound can interfere with the supply of these crucial precursors, thereby suppressing the de novo purine (B94841) synthesis pathway. This pathway is a fundamental process for creating the building blocks of DNA and RNA. uwec.edubiorxiv.org

The most well-characterized impact of this compound on cellular transport is its mechanism of action in the treatment of cystinosis. Cystinosis is a lysosomal storage disorder caused by mutations in the CTNS gene, which codes for the lysosomal cystine transporter, cystinosin. hmdb.capatsnap.com A defect in cystinosin leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage. mdpi.commdpi.com

This compound provides a bypass for this defective transport system. researchgate.net The compound enters the lysosome, where it chemically reacts with the accumulated cystine. hmdb.camdpi.com Through a disulfide exchange reaction, it breaks down cystine into two different molecules: one molecule of cysteine and one molecule of a mixed disulfide, cysteine-cysteamine. researchgate.netmdpi.com While the original cystine molecule cannot exit the lysosome, both of these new products can. Cysteine leaves via a specific lysosomal cysteine transporter, and the cysteine-cysteamine mixed disulfide, which structurally resembles the cationic amino acid lysine, is exported from the lysosome by the PQLC2 cationic amino acid transporter. pnas.orgresearchgate.net This process effectively depletes the lysosome of the toxic, accumulated cystine, thereby mitigating the pathology of the disease. pnas.org

Influence on Purine Biosynthesis and Metabolism

Interactions with Model Biological Systems (e.g., in vitro cellular studies focusing on mechanisms)

The molecular mechanisms of this compound have been extensively studied using a variety of model biological systems. In vitro cellular studies have been particularly crucial for dissecting its effects at a subcellular level.

Human fibroblast cell lines derived from patients with cystinosis have been instrumental in elucidating the fundamental mechanism of cystine depletion. ebi.ac.uk Studies using these cells, along with isolated lysosomes, demonstrated that this compound could effectively reduce intracellular cystine levels and that its action was dependent on a functional export pathway for the resulting mixed disulfide. pnas.orgebi.ac.uk

More advanced models, such as human induced pluripotent stem cells (iPSCs) and kidney organoids derived from cystinosis patients, have further refined this understanding. These models recapitulate key disease phenotypes, including enlarged lysosomes and defects in cellular processes like autophagy. patsnap.com Using these systems, researchers have confirmed that while this compound treatment can correct cystine accumulation, it may not fully resolve all downstream cellular defects, such as impaired autophagy flux, suggesting the need for combination therapies. patsnap.com

Other cell lines have been used to explore different facets of this compound's activity. For instance, Caco-2 and HT-29 intestinal cell co-cultures are used to investigate transport mechanisms across epithelial barriers. RAW 264.7 macrophage cells have been used in multi-omic studies to reveal the impact of this compound on immunometabolism, including its suppressive effect on de novo nucleotide synthesis. medchemexpress.comnih.gov Additionally, studies in Pseudomonas aeruginosa have used this bacterium as a model to show that cysteamine can inhibit glycine metabolism, a process that has parallels in eukaryotes. wikipedia.org

Advanced Applications and Methodological Development of Cysteaminium Based Materials

Development of Cysteaminium-Functionalized Biosensors

The dual functionality of this compound makes it an ideal candidate for the fabrication of advanced biosensors. The thiol group provides a strong anchoring point to metal surfaces, such as gold and silver nanoparticles, while the ammonium (B1175870) group offers a site for the electrostatic immobilization of biomolecules or for further chemical modifications. mdpi.com

Electrochemical Biosensors with this compound-Linked Nanocomposites

This compound plays a pivotal role in the development of highly sensitive and selective electrochemical biosensors. By functionalizing nanocomposites, such as gold nanoparticles (AuNPs) decorated multi-walled carbon nanotubes (MWCNTs), with this compound chloride, researchers have created robust platforms for detecting various analytes. researchgate.netresearchgate.netresearchgate.net The process often involves the oxidation of MWCNTs to introduce carboxyl groups, followed by a zwitterionic acid-base reaction with this compound chloride to thiolate the surface. researchgate.net These thiol groups then serve as anchor points for the chemical linkage of AuNPs. researchgate.net

Table 1: Examples of this compound-Linked Nanocomposites in Electrochemical Biosensors

| Nanocomposite Material | Analyte/Application | Key Findings & References |

|---|---|---|

| Gold Nanoparticles decorated Multi-Walled Carbon Nanotubes (Au-MWCNTs) | General biosensing, photocatalysis | This compound chloride provides a non-toxic route for chemical linkage. researchgate.netresearchgate.net |

| Thiol-functionalized Chitosan (B1678972) Nanoparticles | Heavy metal detection | This compound chloride is used in the synthesis of the functionalized nanoparticles. sigmaaldrich.comsigmaaldrich.com |

| Cysteamine (B1669678) functionalized Silver Nanoparticles (Ag NPs) | Copper detection | Used in a layer-by-layer assembly on a glassy carbon electrode. |

Optical Biosensing Platforms Utilizing this compound Modifications

This compound modifications are also integral to the advancement of optical biosensing platforms, such as those based on Surface Plasmon Resonance (SPR) and Surface-Enhanced Raman Scattering (SERS). nih.gov In these systems, a thin layer of this compound is self-assembled on a metal surface (typically gold) to create a functional interface for the attachment of biomolecules. mdpi.com

For instance, in SPR-based sensors, the covalent tethering of materials like polyisocyanide-based hydrogels to a this compound-modified surface allows for the creation of affinity binding matrices for label-free detection of biomolecules. jakubdostalek.cz The ability to control the surface chemistry with this compound enables the development of sensors with high sensitivity and specificity. jakubdostalek.cz Furthermore, this compound has been used as a capping agent in the synthesis of nanoparticles for optical applications, such as in combination with 4-dodecylbenzenesulfonic acid to stabilize ZnS:Mn nanoparticles for use in tapered optical fiber sensors. researchgate.netmdpi.com

This compound in Crystal Engineering and Polymorphism Control

The structural characteristics of this compound lend themselves to significant applications in crystal engineering, particularly in the formation and control of polymorphism in hybrid organic-inorganic perovskites (HOIPs). researchgate.netresearchgate.net The ability of this compound to act as a linker and its zwitterionic nature at certain pH levels are key to its utility in this field. researchgate.net

Research has shown that this compound can be used to synthesize novel low-dimensional hybrid perovskitoids. researchgate.net For example, using cysteamine as a zwitterionic linker with lead iodide can lead to the formation of a perovskite-like structure that can undergo a remarkable crystal-to-crystal transformation to a Ruddlesden-Popper phase. researchgate.net This control over the crystal structure is crucial for tuning the optoelectronic properties of these materials.

Furthermore, this compound chloride has been instrumental in the discovery of a monoclinic polymorph of cysteamine hydrochloride, which has important implications for understanding molecular and crystal structure interactions. sigmaaldrich.comnih.gov The conformation of the this compound cation and the hydrogen bonding networks it forms with anions like chloride are critical in determining the final crystal packing. nih.goviucr.org

Table 2: Polymorphs of Cysteamine Hydrochloride

| Polymorph | Crystal System | Key Structural Features & References |

|---|---|---|

| Triclinic | Triclinic | Prepared by recrystallization from hot alcohols. nih.goviucr.org |

Environmental Remediation Technologies via this compound-Modified Adsorbents

This compound-modified materials are emerging as effective adsorbents for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. merckmillipore.comnih.gov The thiol groups on this compound have a high affinity for heavy metals, making them excellent candidates for functionalizing adsorbent substrates.

Thiol-functionalized chitosan magnetic nanoparticles, prepared using this compound chloride, have demonstrated successful removal of mercury ions. nih.govmdpi.com The molar ratio of this compound chloride to other reagents during synthesis is a crucial factor that affects the efficiency of the resulting adsorbent. nih.gov Similarly, cysteamine-modified cellulose (B213188) nanocrystals have been developed for the adsorption of mercury ions. researchgate.net

The use of this compound to modify various substrates, including glassy carbon spheres and other biopolymers, offers a promising and often inexpensive route to creating materials for the rapid removal of toxic heavy metals like cadmium, copper, and arsenic from water. nih.govdigitellinc.com These adsorbents often exhibit high adsorption capacities and can be selective for specific metal ions. researchgate.net

Table 3: this compound-Modified Adsorbents for Heavy Metal Removal

| Adsorbent Material | Target Pollutant | Key Findings & References |

|---|---|---|

| Thiol-functionalized Chitosan Magnetic Nanoparticles | Mercury (Hg) ions | Molar ratio of this compound chloride is crucial for efficacy. nih.govmdpi.com |

| Cysteamine-modified Cellulose Nanocrystal | Mercury (Hg) ions | A new cellulose-based functional adsorbent. researchgate.net |

| Cysteine methyl ester modified Glassy Carbon Spheres | Cadmium (Cd), Copper (Cu), Arsenic (As) | Inexpensive material for rapid removal of large quantities of toxic heavy metals. nih.gov |

Investigations into Growth Kinetics of this compound-Modified Nanostructures

Understanding and controlling the growth kinetics of nanostructures is fundamental to tailoring their properties for specific applications. This compound has been employed as a capping agent to influence the nucleation and growth of various nanocrystals. researchgate.net

In the synthesis of gold nanoparticles decorated on multi-walled carbon nanotubes, the functionalization with this compound chloride is a critical step that precedes the decoration of AuNPs, influencing the final morphology and distribution of the nanoparticles. researchgate.netacs.org The reaction kinetics of nanocrystal formation, including both nucleation and growth, can be complex and are not always directly correlated with simple parameters like the concentration of the reducing agent. chemrxiv.org

Studies on the formation of silver nanocrystals have shown that nucleation and growth can occur simultaneously. chemrxiv.org The use of capping ligands like this compound can influence these processes by affecting surface reduction rates and the availability of active sites on the nanocrystal surface. nih.gov For instance, in the synthesis of all-inorganic colloidal perovskite nanocrystals, the addition of cysteammonium halides can lead to the formation of crystals in the 25-30 nm range, demonstrating its role in controlling nanocrystal size. researchgate.net The reaction kinetics are often extremely fast, and the presence of capping agents like this compound is crucial for stabilizing the resulting nanocrystals. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| 4-dodecylbenzenesulfonic acid |

| Arsenic |

| Cadmium |

| Cysteamine |

| Cysteamine hydrochloride |

| This compound |

| This compound chloride |

| Copper |

| Gold |

| Lead iodide |

| Mercury |

| Silver |

Future Directions and Emerging Research Avenues for Cysteaminium Studies

Novel Synthetic Routes and Derivatization Strategies

The development of new and efficient synthetic pathways for cysteaminium and its derivatives is crucial for expanding its applications. Current research is focused on creating more sustainable and atom-economical methods. One promising approach involves the reaction of 2-mercaptothiazoline (B133348) with hydrogen chloride and water under pressure, which has demonstrated a high yield of 2-mercaptoethylamine hydrochloride. lookchem.com

Furthermore, the derivatization of this compound is a key area of exploration. Strategies for creating novel mitomycin derivatives with this compound-based substituents are being investigated for their potential as antitumor and antibacterial agents with reduced toxicity. lookchem.com The synthesis of granular this compound hydrochloride through compression molding of a low-water content powder is another innovative approach aimed at improving its handling and formulation properties. lookchem.com

Future work will likely focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts.

Flow Chemistry: Enabling continuous and scalable production of this compound and its derivatives.

Biocatalysis: Employing enzymes to achieve highly specific and efficient syntheses.

Advanced Characterization Techniques for Complex this compound Systems

A thorough understanding of this compound-containing systems necessitates the use of sophisticated characterization techniques. A combination of spectroscopic and microscopic methods is often employed to elucidate the structure, morphology, and properties of these materials.

For instance, in the creation of gold nanoparticles decorated on multiwalled carbon nanotubes (Au-MWCNTs) using this compound chloride, a suite of techniques is used. researchgate.net Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and UV-Vis Spectroscopy are used to confirm the functionalization and decoration steps. researchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into the morphology and size distribution of the resulting nanocomposites. researchgate.netresearchgate.net X-ray Photoelectron Spectroscopy (XPS) is crucial for analyzing the elemental composition and chemical states of the atoms involved. researchgate.netresearchgate.netmdpi.com

Future research will likely incorporate more advanced and in-situ characterization methods, such as:

High-Resolution TEM (HR-TEM): To visualize the atomic structure of this compound-based nanomaterials.

In-situ Spectroscopic Techniques: To monitor the dynamics of this compound interactions in real-time.

Advanced Mass Spectrometry: For detailed analysis of complex this compound derivatives and their metabolites.

Exploration of this compound in Interdisciplinary Material Science

The unique properties of this compound, particularly its thiol and amine groups, make it a valuable building block in material science. Its ability to functionalize surfaces and participate in the formation of novel materials is a rapidly growing area of research.

This compound chloride has been instrumental in the synthesis of gold nanoparticles decorated on multiwalled carbon nanotubes (Au-MWCNTs). researchgate.net This is achieved through a zwitterionic acid-base interaction, highlighting its role as a functionalization agent. researchgate.net These nanocomposites have potential applications in catalysis and biosensing. nih.govresearchgate.net

In another application, thiol-functionalized chitosan (B1678972) nanoparticles synthesized using this compound chloride have shown promise in adsorbing heavy metals from aqueous solutions, pointing to its utility in environmental remediation. mdpi.com Research has also delved into the crystallographic aspects of this compound chloride, leading to the discovery of a monoclinic polymorph of cysteamine (B1669678) hydrochloride with implications for crystal engineering. emdmillipore.com Furthermore, this compound has been used as a zwitterionic linker in the formation of an organic-inorganic perovskitoid, which exhibits interesting photoluminescent properties and potential for use in photodetectors. researchgate.net

Future research directions in this area include:

Smart Materials: Developing this compound-based materials that respond to external stimuli such as pH or light.

Biomedical Materials: Creating biocompatible coatings and drug delivery systems.

Energy Materials: Investigating the role of this compound in the development of materials for solar cells and other energy applications.

Deeper Computational Insights into this compound Reactivity and Interactions

Computational chemistry provides a powerful lens through which to understand the fundamental properties of this compound. Density Functional Theory (DFT) calculations are being used to investigate the chemical reactivity of beta-mercaptoethylamine, the conjugate base of this compound. rspublication.com These studies analyze frontier molecular orbitals (HOMO and LUMO) to understand the molecule's stability and reactivity. rspublication.com

Molecular electrostatic potential (MESP) analysis helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rspublication.com Furthermore, Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and conjugative interactions. rspublication.com Such computational approaches are also being used to predict the reactivity of various compounds with cysteine, a structurally related amino acid, which can serve as a model for understanding this compound's interactions. nih.gov Web servers like DeepMolecules are being developed to predict interactions between small molecules like this compound and proteins, which can accelerate biological discovery. oup.com

Future computational studies are expected to focus on:

Reaction Mechanisms: Simulating the detailed pathways of reactions involving this compound.

Molecular Dynamics: Modeling the behavior of this compound in complex biological environments.

Machine Learning: Developing predictive models for the properties and activities of new this compound derivatives.

Unexplored Biochemical Roles and Molecular Pathways

While cysteamine, the deprotonated form of this compound, is known for its role in treating nephropathic cystinosis, a lysosomal storage disease, many of its biochemical functions and the molecular pathways it influences remain to be fully elucidated. rspublication.comnih.gov It is known to be a human metabolite and plays a role as a radiation protective agent. nih.gov

The enzyme 2-aminoethanethiol (cysteamine) dioxygenase (ADO) is crucial in regulating thiol metabolism by oxidizing cysteamine to hypotaurine. genecards.org Understanding the regulation and function of ADO is key to deciphering the broader role of cysteamine in cellular processes. Gene Ontology (GO) annotations link the ADO gene to cysteamine dioxygenase activity, highlighting its specific function. genecards.org

Despite these known roles, the full spectrum of this compound's influence on cellular signaling, gene expression, and metabolic regulation is still an active area of investigation. lookchem.com The mechanism of its action in various physiological and pathological conditions is often not completely understood. researchgate.net

Future research in this domain will likely focus on:

Metabolomics and Proteomics: To identify new molecular targets and pathways affected by this compound.

Systems Biology Approaches: To build comprehensive models of this compound's cellular network of interactions.

Exploring Therapeutic Potential: Investigating the potential of this compound and its derivatives in a wider range of diseases beyond cystinosis.

常见问题

Q. How to systematically evaluate this compound’s potential in novel therapeutic applications?

- Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize research directions. Screen against disease-specific targets (e.g., antioxidant pathways for neurodegenerative diseases) via high-throughput assays. Collaborate with clinicians to align preclinical findings with unmet medical needs. Incorporate systematic review guidelines (PRISMA) to synthesize evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。